molecular formula C15H18F2N2O3 B2683651 BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate CAS No. 2288710-62-1

BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B2683651
CAS No.: 2288710-62-1
M. Wt: 312.317
InChI Key: JEBXONRTJYEPBY-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate is a chemical compound with the molecular formula C15H18F2N2O3. It is known for its unique structure, which includes a piperidine ring substituted with two fluorine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 4,4-difluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and the carbamate group are key functional groups that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(4-fluoropiperidin-1-yl)-2-oxoethyl]carbamate
  • Benzyl N-[2-(4,4-dichloropiperidin-1-yl)-2-oxoethyl]carbamate
  • Benzyl N-[2-(4,4-dimethylpiperidin-1-yl)-2-oxoethyl]carbamate

Uniqueness

Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate is unique due to the presence of two fluorine atoms on the piperidine ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall stability compared to its analogs.

Properties

IUPAC Name

benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c16-15(17)6-8-19(9-7-15)13(20)10-18-14(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBXONRTJYEPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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